Evidence 1: Lipophilicity (Calculated logP) Comparison vs. Parent Cyclooctanamine and N-(sec-Butyl)cyclooctanamine
The target compound N-(3-methylbutan-2-yl)cyclooctanamine exhibits a calculated logP of 3.73 , which is 1.21–1.67 log units higher than the parent cyclooctanamine (logP reported as 2.52 and 2.06 [1] from different sources) and a notable increase compared to its closest commercially available straight-chain analog N-(sec-butyl)cyclooctanamine (logP 3.79 ; the target has one additional methyl branch). This places the target compound in an intermediate lipophilicity range—sufficiently lipophilic for membrane permeability while remaining below the logP >5 threshold associated with poor drug-likeness per Lipinski's Rule of Five.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | logP = 3.73 (calculated, Leyan) |
| Comparator Or Baseline | Cyclooctanamine logP = 2.52 (Chemsrc) and logP = 2.06 (ZINC15) [1]; N-(sec-butyl)cyclooctanamine logP = 3.79 (Fluorochem) ; N-(propan-2-yl)cyclooctanamine logP ≈ 3.2–3.5 (estimated based on chain length) |
| Quantified Difference | ΔlogP = +1.21 to +1.67 vs. cyclooctanamine (target more lipophilic); ΔlogP = −0.06 vs. N-(sec-butyl)cyclooctanamine (similar lipophilicity with steric differentiation); ΔlogP ≈ +0.2 to +0.5 vs. N-(propan-2-yl)cyclooctanamine |
| Conditions | Calculated/predicted values from vendor technical datasheets and public databases; no experimental logP (shake-flask) identified for the target compound. |
Why This Matters
For procurement decisions in drug discovery, lipophilicity directly governs membrane permeability, plasma protein binding, and metabolic stability—a +1.2 logP shift over the parent amine predicts fundamentally different ADME behavior, making the target compound a distinct chemical tool rather than a redundant analog.
- [1] ZINC15 Database. ZINC3860310: Cyclooctanamine. logP: 2.058. View Source
